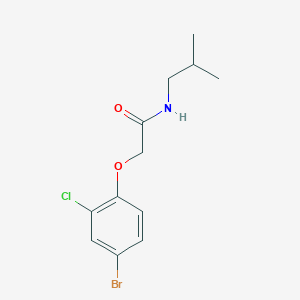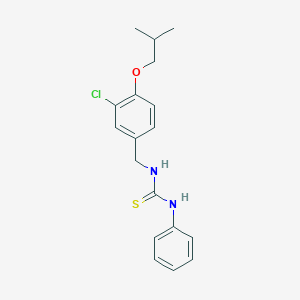
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea, also known as CIPTU, is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been suggested that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In vivo studies have shown that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can reduce tumor growth, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its solubility in water is relatively low, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea. One area of interest is to further investigate its anti-tumor properties and its potential use as an anti-cancer agent. Another area of interest is to study its mechanism of action in more detail, which could lead to the development of more specific and effective inhibitors of certain enzymes or signaling pathways. Additionally, there is potential for N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea to be used as a herbicide or fungicide in agriculture, which could help to reduce the use of chemical pesticides.
Synthesemethoden
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step reaction process, starting from 3-chloro-4-isobutoxybenzaldehyde and phenylthiourea. The first step involves the condensation of 3-chloro-4-isobutoxybenzaldehyde with phenylthiourea in the presence of a base catalyst to form the intermediate product. The intermediate is then treated with hydrochloric acid to yield the final product, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including medicine, agriculture, and industry. In medicine, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been found to have herbicidal and fungicidal activities. In industry, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been used as a stabilizer for PVC and as a corrosion inhibitor for steel.
Eigenschaften
IUPAC Name |
1-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13(2)12-22-17-9-8-14(10-16(17)19)11-20-18(23)21-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUMPFJBBQVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-isobutoxy-benzyl)-3-phenyl-thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
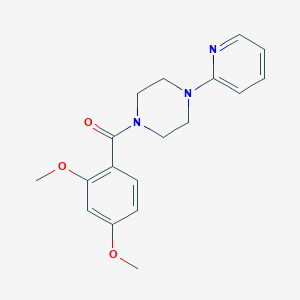
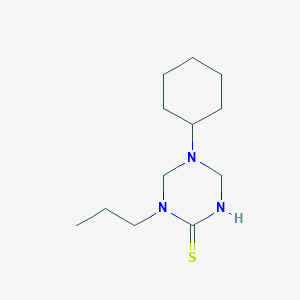
![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
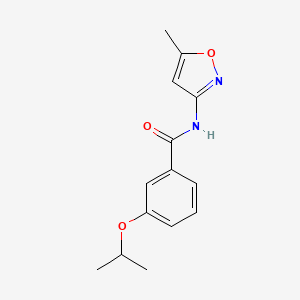
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
